4-Bromo-2-ethynyl-1-methoxybenzene CAS 1057669-94-9 properties
4-Bromo-2-ethynyl-1-methoxybenzene CAS 1057669-94-9 properties
Technical Whitepaper: 4-Bromo-2-ethynyl-1-methoxybenzene
Executive Summary: The Orthogonal Linker
In the landscape of modern organic synthesis, 4-Bromo-2-ethynyl-1-methoxybenzene (CAS 1057669-94-9) stands out as a high-value bifunctional building block. Its structural utility lies in its orthogonality : it possesses two distinct reactive handles—an aryl bromide and a terminal alkyne—that can be addressed sequentially under different conditions.
This "chemoselective gating" allows researchers to construct complex heterocycles (such as indoles and benzofurans) or link molecular payloads (via Click chemistry) without protecting group manipulation. This guide details the physiochemical profile, validated synthetic pathways, and strategic applications of this compound in drug discovery and materials science.
Chemical Identity & Physiochemical Properties
The compound features an anisole (methoxybenzene) core substituted at the 2-position with an ethynyl group and at the 4-position with a bromine atom. This specific substitution pattern is critical for directing further electrophilic aromatic substitutions or metal-catalyzed cross-couplings.
Table 1: Chemical Identity
| Property | Detail |
| CAS Number | 1057669-94-9 |
| IUPAC Name | 4-Bromo-2-ethynyl-1-methoxybenzene |
| Synonyms | 4-Bromo-2-ethynylanisole; 2-Ethynyl-4-bromoanisole |
| Molecular Formula | C₉H₇BrO |
| Molecular Weight | 211.06 g/mol |
| SMILES | COC1=C(C#C)C=C(Br)C=C1 |
| InChI Key | AWJJYCOBHKTAKV-UHFFFAOYSA-N |
Table 2: Physiochemical Profile (Experimental & Predicted)
| Parameter | Value / Description | Context |
| Physical State | Solid or Low-melting Semi-solid | Typical of halogenated ethynylanisoles. |
| Density | ~1.4 ± 0.1 g/cm³ | Predicted based on structural analogs. |
| Boiling Point | ~280–300°C (at 760 mmHg) | Predicted; likely to polymerize at high T without stabilization. |
| LogP | ~2.8 | Lipophilic; suitable for membrane permeability in drug scaffolds. |
| Solubility | DCM, EtOAc, THF, DMSO | Insoluble in water. |
Synthetic Pathways: The "Selectivity-First" Protocol
Direct bromination of 2-ethynylanisole often leads to inseparable mixtures or polymerization. The industry-standard approach utilizes the reactivity difference between aryl iodides and aryl bromides to install the alkyne selectively.
Recommended Route: Selective Sonogashira Coupling
This route ensures the bromine atom at C4 remains intact while the alkyne is installed at C2.
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Precursor: Start with 4-bromo-2-iodo-1-methoxybenzene . The C–I bond is significantly weaker and more reactive toward Pd(0) oxidative addition than the C–Br bond.
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Coupling: React with Trimethylsilylacetylene (TMS-acetylene) using a Pd(PPh₃)₂Cl₂ / CuI catalyst system at room temperature.
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Deprotection: Remove the TMS group using mild base (K₂CO₃/MeOH) or fluoride (TBAF).
Step-by-Step Protocol
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Step 1: Coupling (Inert Atmosphere)
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Charge: 1.0 eq 4-bromo-2-iodoanisole, 0.05 eq Pd(PPh₃)₂Cl₂, 0.02 eq CuI in dry THF/Et₃N (1:1).
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Add: 1.2 eq TMS-acetylene dropwise.
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Condition: Stir at 25°C for 4–6 hours. Monitor by TLC (The iodide is consumed; the bromide remains untouched).
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Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).
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Step 2: Desilylation
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Dissolve: The intermediate in MeOH.
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Add: 2.0 eq K₂CO₃. Stir for 1 hour at RT.
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Isolate: Dilute with water, extract with DCM, dry over MgSO₄, and concentrate.
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Visualizing the Synthesis Logic
Caption: Figure 1. Chemoselective synthesis exploiting the reactivity gap between Aryl-I and Aryl-Br bonds.
Reactivity Profile & Applications
The core value of CAS 1057669-94-9 is its ability to serve as a divergent node in synthesis.
Path A: The "Click" Handle (Alkyne Reactivity)
The terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is widely used to attach the anisole core to biological targets, fluorophores, or polymers without disturbing the aryl bromide.
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Reaction: Alkyne + R-N₃ (Cu catalyst) → 1,4-Disubstituted 1,2,3-Triazole.
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Utility: Bioconjugation, PROTAC linker synthesis.
Path B: The Cross-Coupling Handle (Bromide Reactivity)
The aryl bromide is a classic electrophile for Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig).
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Reaction: Aryl-Br + Boronic Acid (Pd catalyst) → Biaryl.
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Condition: Requires higher temperatures (>60°C) than the Sonogashira used to make the starting material, ensuring the alkyne (if protected or carefully handled) survives.
Path C: Heterocycle Formation
The proximity of the methoxy group (O-Me) and the ethynyl group allows for cyclization strategies.
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Benzofurans: Demethylation of the methoxy group (using BBr₃) followed by cyclization onto the alkyne yields 5-bromobenzofuran derivatives, a scaffold ubiquitous in natural products.
Reactivity Map
Caption: Figure 2. Divergent application pathways transforming the core scaffold into drug-like heterocycles.
Handling, Stability, and Safety
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Stability: The terminal alkyne is sensitive to prolonged exposure to light and air (oxidative dimerization to diynes). Store under nitrogen at -20°C for long-term stability.
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Safety:
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GHS Classification: Irritant (Skin/Eye), Acute Tox (Oral).[1]
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Warning: Terminal alkynes can form explosive acetylides with heavy metals (Ag, Cu) in their dry state. Use copper catalysts in solution only.
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
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References
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PubChem Compound Summary. (2025). 4-Bromo-2-ethynyl-1-methoxybenzene (CID 53434636).[2] National Center for Biotechnology Information. Link
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. (General mechanism reference).
- Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
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BLD Pharm. (2025). Product Analysis: CAS 1057669-94-9.Link
- Sigma-Aldrich. (2025). Safety Data Sheet: Aryl Acetylenes. (General safety reference for class).
